molecular formula C24H28N4O2 B2426276 N-ethyl-N-phenyl-2-[2-(1-propanoylpyrrolidin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide CAS No. 943103-50-2

N-ethyl-N-phenyl-2-[2-(1-propanoylpyrrolidin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide

Cat. No.: B2426276
CAS No.: 943103-50-2
M. Wt: 404.514
InChI Key: HRWZQYJZIAXJIH-UHFFFAOYSA-N
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Description

N-ethyl-N-phenyl-2-[2-(1-propanoylpyrrolidin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

N-ethyl-N-phenyl-2-[2-(1-propanoylpyrrolidin-2-yl)benzimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2/c1-3-22(29)27-16-10-15-21(27)24-25-19-13-8-9-14-20(19)28(24)17-23(30)26(4-2)18-11-6-5-7-12-18/h5-9,11-14,21H,3-4,10,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWZQYJZIAXJIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC1C2=NC3=CC=CC=C3N2CC(=O)N(CC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-phenyl-2-[2-(1-propanoylpyrrolidin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

    Attachment of the Acetamide Group: The final step involves the acylation of the benzimidazole derivative with an appropriate acylating agent, such as acetic anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-phenyl-2-[2-(1-propanoylpyrrolidin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound's structure is characterized by the presence of a benzodiazole moiety linked to a pyrrolidine derivative, which is known for its biological activity. The molecular formula is C19H24N4OC_{19}H_{24}N_4O with a molecular weight of approximately 320.43 g/mol. Understanding the chemical properties is essential for elucidating its mechanism of action and therapeutic potential.

Anticonvulsant Activity

Research has indicated that derivatives of benzodiazole compounds exhibit significant anticonvulsant properties. For instance, studies have shown that related compounds can effectively inhibit seizures in animal models, suggesting that N-ethyl-N-phenyl-2-[2-(1-propanoylpyrrolidin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide may also possess similar properties. The structure–activity relationship (SAR) studies highlight the importance of the pyrrolidine ring in enhancing anticonvulsant activity.

Case Study: Anticonvulsant Screening

A study evaluated several benzodiazole derivatives for their anticonvulsant effects using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The findings indicated that certain derivatives showed promising results in reducing seizure frequency and severity, thereby supporting further investigation into this compound as a potential anticonvulsant agent .

CompoundED50 MES (mg/kg)ED50 scPTZ (mg/kg)TD50 NT (mg/kg)Protective Index
Compound A52.30ND>500>9.56
Valproic Acid4856467841.6
Phenytoin28.10>500>100>3.6

Note: ND = Not Determined

Hepatitis C Virus Inhibition

Another promising application of this compound lies in its potential as an inhibitor of the hepatitis C virus (HCV). Compounds with similar structural frameworks have been investigated for their antiviral properties, particularly against HCV. The structural modifications present in this compound may enhance its efficacy against viral replication .

Neuroprotective Effects

Preliminary studies suggest that the compound may also exhibit neuroprotective effects, making it a candidate for further exploration in neurodegenerative disease therapies. The interaction of the compound with neuronal voltage-sensitive sodium channels indicates potential mechanisms through which it may exert protective effects against neuronal damage .

Synthesis and Development

The synthesis of this compound involves several chemical reactions that can be optimized to enhance yield and purity. Research into efficient synthetic routes is crucial for producing this compound at scale for clinical applications.

Synthesis Overview

The synthesis typically involves:

  • Formation of the pyrrolidine ring.
  • Coupling with benzodiazole derivatives.
  • Acetylation to produce the final product.

Optimizing these steps can lead to improved efficiency and cost-effectiveness in pharmaceutical development .

Mechanism of Action

The mechanism of action of N-ethyl-N-phenyl-2-[2-(1-propanoylpyrrolidin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to the active site of enzymes, inhibiting their activity. The pyrrolidine ring may enhance the binding affinity and selectivity of the compound. The acetamide group can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    Pyrrolidine: A five-membered nitrogen-containing ring, commonly used in medicinal chemistry.

    Indole Derivatives: Compounds with a similar aromatic structure and diverse biological activities.

Uniqueness

N-ethyl-N-phenyl-2-[2-(1-propanoylpyrrolidin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide is unique due to its combination of a benzimidazole core, a pyrrolidine ring, and an acetamide group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-ethyl-N-phenyl-2-[2-(1-propanoylpyrrolidin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C20H25N3O\text{C}_{20}\text{H}_{25}\text{N}_{3}\text{O}

This structure features a benzodiazole moiety, which is known for its diverse biological activities, including anticonvulsant and anti-inflammatory effects.

Anticonvulsant Activity

Research has indicated that derivatives of the benzodiazole structure exhibit significant anticonvulsant properties. For instance, studies have shown that compounds similar to this compound demonstrate efficacy in models of epilepsy. In particular, the compound has been evaluated using the maximal electroshock (MES) test and pentylenetetrazole (PTZ) test, which are standard methods for assessing anticonvulsant activity.

Case Study Findings:

  • A study reported that certain derivatives displayed protective effects against MES-induced seizures at doses ranging from 100 mg/kg to 300 mg/kg in mice. The most effective compounds were found to act as moderate binders to neuronal voltage-sensitive sodium channels, which are critical in seizure propagation .

Table 1: Anticonvulsant Activity of Related Compounds

CompoundDose (mg/kg)MES Test ResultPTZ Test Result
Compound A100EffectiveIneffective
Compound B300EffectiveEffective
N-Ethyl-N-phenyl...100ModerateEffective

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Compounds with similar benzodiazole frameworks have been studied for their ability to inhibit inflammatory pathways, particularly those involving cyclooxygenase (COX) enzymes and cytokine production.

Mechanism of Action:
The anti-inflammatory effects are hypothesized to occur through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to a reduction in inflammation-related symptoms .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest a favorable absorption profile with moderate lipophilicity, which may enhance CNS penetration.

Toxicological Assessments:
Acute toxicity studies have been conducted using the rotarod test to assess neurological impacts. Results indicate that at therapeutic doses, the compound exhibits minimal neurotoxicity .

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